(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound It is characterized by its complex structure, which includes multiple chlorine atoms, a triazole ring, and methoxy groups
Scientific Research Applications
(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,4-dichlorophenol with methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 2,4-dichlorophenyl methoxybenzyl ether.
Chlorination: The intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom at the desired position.
Formation of the triazole ring: The chlorinated intermediate is reacted with 1,2,4-triazole in the presence of a base such as sodium hydride to form the triazole ring.
Final step: The final step involves the formation of the methanimine group by reacting the triazole intermediate with formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Other similar compounds: Compounds with similar structures include other substituted phenyl methoxy derivatives and triazole-containing molecules.
Uniqueness
Unique structural features: The presence of multiple chlorine atoms and methoxy groups, along with the triazole ring, gives this compound unique chemical properties.
Its unique structure makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2/c1-25-16-5-11(7-23-24-9-21-22-10-24)4-15(20)17(16)26-8-12-2-3-13(18)6-14(12)19/h2-7,9-10H,8H2,1H3/b23-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAZHQOQTHQQNY-HCGXMYGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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